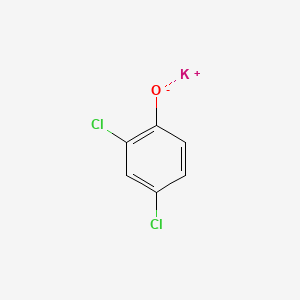
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol typically involves the construction of the benzofuran ring followed by the introduction of the t-butyl and hydroxy groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds, which can have varied biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-tumor, antibacterial, and anti-oxidative properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s anti-oxidative properties are likely due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dodecylthiomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran
- 2-Dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran
Uniqueness
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol stands out due to its unique t-butyl and hydroxy substitutions, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
6-tert-butyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h6-7,13H,4-5H2,1-3H3 |
Clé InChI |
KIENDJSLDKQQSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C2CCOC2=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

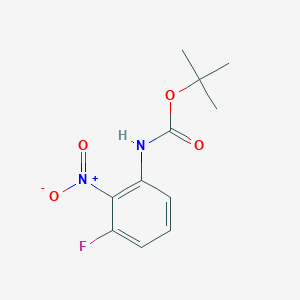
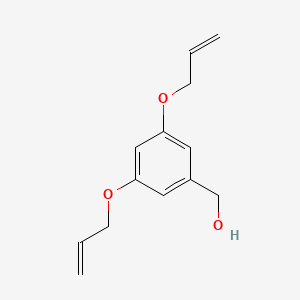
![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)



![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)
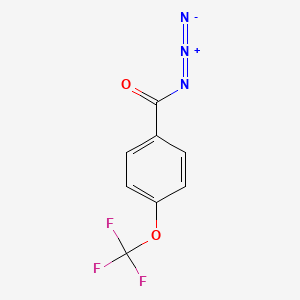

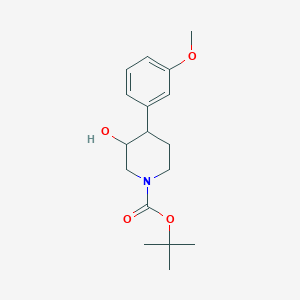
![3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine](/img/structure/B8718336.png)
![8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8718339.png)
